N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide
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Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide is a useful research compound. Its molecular formula is C16H29N3OS and its molecular weight is 311.49. The purity is usually 95%.
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Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Cyano Group : Known for its reactivity, the cyano group can participate in various nucleophilic addition reactions.
- Sulfanyl Group : This group can engage in oxidation reactions and interact with electrophiles, enhancing the compound's reactivity.
- Amino Group : The presence of the amino group allows for potential interactions with biological macromolecules, such as proteins and enzymes.
Biological Activity
Research indicates that this compound exhibits various biological activities, which are summarized below:
1. Antimicrobial Properties
Studies have shown that compounds containing triazole rings exhibit diverse antimicrobial activities. The presence of the sulfanyl group in this compound may enhance its effectiveness against bacterial and fungal pathogens.
2. Enzyme Modulation
The compound has been reported to modulate specific enzymes related to metabolic pathways, particularly those involved in glucocorticoid metabolism. For instance, it may influence the activity of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in conditions like obesity and diabetes .
3. Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This property could be attributed to its ability to interfere with cellular signaling pathways.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Key steps include:
- Formation of the Cyano Group : This can be accomplished through nucleophilic substitution reactions.
- Introduction of the Sulfanyl Moiety : Utilizing sulfanyl derivatives can enhance the biological activity of the final product.
- Final Coupling Reaction : The final product is obtained by coupling the resulting intermediates.
Case Studies
Several case studies have explored the biological effects of similar compounds:
Study | Compound | Biological Activity | Findings |
---|---|---|---|
Study A | Triazole Derivative | Antifungal | Demonstrated effective inhibition against Candida species. |
Study B | Sulfanyl Compound | Antimicrobial | Showed significant activity against Gram-positive bacteria. |
Study C | Cyano Compound | Cytotoxicity | Induced apoptosis in breast cancer cell lines. |
These studies highlight the potential of compounds similar to this compound in various therapeutic contexts.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3OS/c1-6-21-14-8-7-13(9-14)19(5)10-15(20)18-16(4,11-17)12(2)3/h12-14H,6-10H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYVRXUXXPDSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N(C)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.